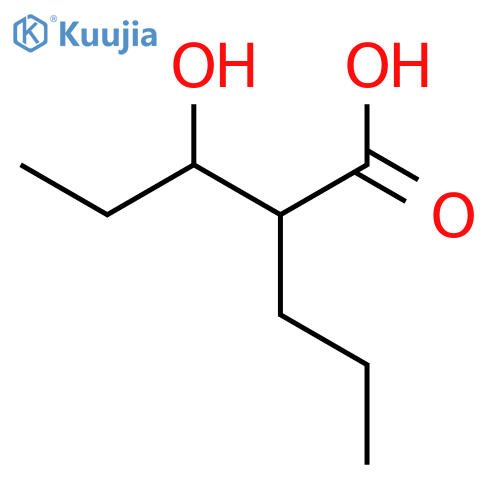Cas no 58888-84-9 (3-Hydroxy Valproic Acid (Mixture of Diastereomers))

58888-84-9 structure
商品名:3-Hydroxy Valproic Acid (Mixture of Diastereomers)
3-Hydroxy Valproic Acid (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- Pentanoic acid,3-hydroxy-2-propyl-
- 3-Hydroxy Valproic Acid (Mixture of Diastereomers)
- 3-HYDROXY VALPROIC ACID
- 3-Hydroxy Valproic Acid (Mixture of Diastereomers)
- 3-hydroxy-2-propylpentanoic acid
- 3-Hydroxy-2-propylvaleric acid
- 3-OH-VPA
- 2-Propyl-3-hydroxyvaleric acid
- 2-n-Propyl-3-hydroxypentanoic acid
- 3-Hydroxyvalproic acid
- AKOS006272875
- 58888-84-9
- CHEMBL3706502
- CHEBI:80637
- Q27149684
- 3-Hydroxy-valproic acid
- 2-PROPYL-3-HYDROXYPENTANOICACID
- DTXSID10974384
- SCHEMBL1000793
- FT-0670213
- UNII-CW51396YVP
- 3-Hydroxy-2-propylpentanoicacid
- NS00001151
- PD053751
- LMFA01050494
- Pentanoic acid, 3-hydroxy-2-propyl-
- CW51396YVP
- EN300-1296842
- 2-Propyl-3-hydroxypentanoic acid
-
- MDL: MFCD00869521
- インチ: InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
- InChIKey: LLPFTSMZBSRZDV-UHFFFAOYSA-N
- ほほえんだ: CCCC(C(CC)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 160.11000
- どういたいしつりょう: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 57.5A^2
じっけんとくせい
- 密度みつど: 1.043±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 280.7±23.0 °C at 760 mmHg
- フラッシュポイント: 137.8±19.1 °C
- 屈折率: 1.461
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 57.53000
- LogP: 1.25820
- じょうきあつ: 0.0±1.3 mmHg at 25°C
3-Hydroxy Valproic Acid (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
3-Hydroxy Valproic Acid (Mixture of Diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 30164-5MG |
3-Hydroxyvalproic acid, mixture of diastereomers |
58888-84-9 | analytical standard, ≥98.0% (sum od distereomers, GC) | 5MG |
6396.2 | 2021-05-13 | |
| Enamine | EN300-1296842-5.0g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 5g |
$2566.0 | 2023-05-26 | ||
| Enamine | EN300-1296842-5000mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 5000mg |
$1614.0 | 2023-09-30 | ||
| A2B Chem LLC | AG67199-25mg |
3-Hydroxy-2-propylpentanoic acid |
58888-84-9 | 25mg |
$2800.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582449-1g |
3-Hydroxy-2-propylpentanoic acid |
58888-84-9 | 98% | 1g |
¥12639.00 | 2024-05-07 | |
| Enamine | EN300-1296842-0.05g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 0.05g |
$744.0 | 2023-05-26 | ||
| Enamine | EN300-1296842-0.5g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 0.5g |
$849.0 | 2023-05-26 | ||
| Enamine | EN300-1296842-10.0g |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 10g |
$3807.0 | 2023-05-26 | ||
| Enamine | EN300-1296842-100mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 100mg |
$490.0 | 2023-09-30 | ||
| Enamine | EN300-1296842-250mg |
3-hydroxy-2-propylpentanoic acid |
58888-84-9 | 250mg |
$513.0 | 2023-09-30 |
3-Hydroxy Valproic Acid (Mixture of Diastereomers) 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
58888-84-9 (3-Hydroxy Valproic Acid (Mixture of Diastereomers)) 関連製品
- 473-86-9(3-Hydroxy-2-methylbutanoic Acid)
- 17502-28-2(rac-(1R,2S)-2-hydroxycyclopentane-1-carboxylic acid, cis)
- 668485-40-3((2R)-2-(hydroxymethyl)hexanoic acid)
- 40309-49-7(3-hydroxy-5-methylhexanoic acid)
- 5980-21-2(3-Hydroxy-4-methylpentanoic Acid)
- 512-16-3(2-(1-hydroxycyclohexyl)butanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
